Cas no 20322-08-1 ((5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol)
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
- 3-hydroxymethyl-4,7-diazaindole
- AK689480
- 5H-pyrrolo[2,3-b]pyrazin-7-ylmethanol
- 20322-08-1
- CS-0162267
- DS-20242
- AKOS006355148
- C73833
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- Inchi: 1S/C7H7N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-3,11H,4H2,(H,9,10)
- InChI Key: UVZVSOGQLCUCLF-UHFFFAOYSA-N
- SMILES: OCC1=CNC2C1=NC=CN=2
Computed Properties
- Exact Mass: 149.058912g/mol
- Monoisotopic Mass: 149.058912g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 61.8
- Molecular Weight: 149.15g/mol
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM251121-1g |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 95%+ | 1g |
$636 | 2021-08-04 | |
| Alichem | A099002532-1g |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 1g |
$714.00 | 2023-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW060-100mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 100mg |
288CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW060-250mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 250mg |
597CNY | 2021-05-07 | |
| Chemenu | CM251121-1g |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59670-250mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 250mg |
¥346.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59670-1g |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 1g |
¥864.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59670-100mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 100mg |
¥173.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW060-200mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 200mg |
397.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UW060-50mg |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol |
20322-08-1 | 97% | 50mg |
158.0CNY | 2021-07-17 |
(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
Additional information on (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol
Exploring the Potential of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol: A Comprehensive Overview
The compound with CAS No. 20322-08-1, commonly referred to as (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and structural versatility. The Pyrrolo[2,3-b]pyrazine core of this molecule is particularly intriguing, as it combines two aromatic rings with nitrogen atoms, creating a framework that can exhibit a wide range of reactivity and selectivity.
Recent studies have highlighted the importance of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol in medicinal chemistry. Researchers have demonstrated that this compound possesses potent anti-inflammatory and antioxidant properties, making it a promising candidate for drug development. The methanol group attached to the pyrrolopyrazine ring plays a crucial role in modulating these activities by influencing the molecule's solubility and bioavailability. This makes (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol a valuable tool in designing new therapeutic agents targeting chronic inflammatory diseases and oxidative stress-related conditions.
In addition to its medicinal applications, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol has also been explored in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in catalysis and sensor technology. For instance, recent research has shown that this compound can act as a highly efficient catalyst in organic synthesis reactions, particularly in the formation of complex ring systems. Furthermore, its photochemical properties make it a potential candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices.
The synthesis of (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol involves a multi-step process that requires precise control over reaction conditions. One of the most common methods involves the condensation of pyrrole derivatives with pyrazine precursors under high temperatures or microwave irradiation. The introduction of the methanol group is typically achieved through nucleophilic substitution or alkylation reactions. These synthetic strategies not only ensure high yields but also allow for further functionalization of the molecule to tailor its properties for specific applications.
From an environmental standpoint, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol has shown biodegradability under certain conditions, which is a critical factor for its sustainable use. However, further studies are needed to fully understand its environmental impact and develop eco-friendly production methods. This compound's potential as a green chemical intermediate is particularly appealing given the increasing emphasis on sustainability in modern industries.
In conclusion, (5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol represents a versatile and multifaceted compound with applications spanning medicinal chemistry, materials science, and environmental technology. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions across various disciplines. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing scientific knowledge and technological innovation.
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